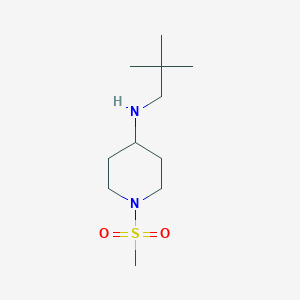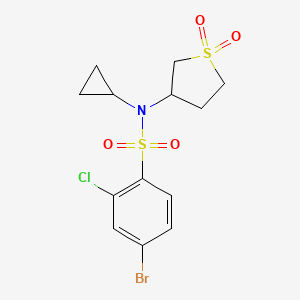
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine, also known as MNPA, is a synthetic compound that belongs to the piperidine class of compounds. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. In
作用机制
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine acts as a selective dopamine transporter (DAT) inhibitor, which means it prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain depending on the location of the dopamine receptors.
Biochemical and Physiological Effects:
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine has been shown to increase dopamine levels in the brain, which can lead to various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models, which makes it a potential candidate for the treatment of cognitive disorders. It has also been shown to have potential applications in the treatment of drug addiction and depression.
实验室实验的优点和局限性
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine has several advantages for lab experiments. It is a potent and selective DAT inhibitor, which makes it an ideal tool for studying the role of dopamine in various physiological and pathological processes. However, 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine has some limitations as well. It is a synthetic compound, which means it may not accurately represent the effects of naturally occurring compounds in the brain. Additionally, more research is needed to fully understand the long-term effects of 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine on the brain.
未来方向
There are several future directions for research on 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine. One potential avenue is the development of 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine-based drugs for the treatment of neurological disorders such as Parkinson's disease and ADHD. Another potential direction is the study of the long-term effects of 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine on the brain, as well as its potential for abuse and addiction. Additionally, more research is needed to fully understand the mechanism of action of 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine and its effects on various dopamine receptors in the brain.
In conclusion, 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine is a synthetic compound with potential applications in medicinal chemistry. It acts as a selective DAT inhibitor, which makes it an ideal tool for studying the role of dopamine in various physiological and pathological processes. While more research is needed to fully understand the long-term effects of 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine on the brain, it has the potential to be a valuable tool for the development of drugs for the treatment of various neurological disorders.
合成方法
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-(methylsulfonyl)piperidin-4-amine with neopentyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine.
科学研究应用
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent binding affinity towards the dopamine transporter (DAT), which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. This makes it a potential candidate for the development of drugs for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
N-(2,2-dimethylpropyl)-1-methylsulfonylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2S/c1-11(2,3)9-12-10-5-7-13(8-6-10)16(4,14)15/h10,12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIZPMXWFIOGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)

![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)

![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)


![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)

